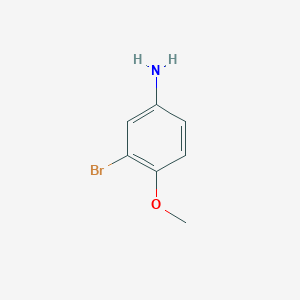







|
REACTION_CXSMILES
|
[C:1](OC(=O)C)(=[O:3])[CH3:2].[Br:8][C:9]1[CH:10]=[C:11]([CH:13]=[CH:14][C:15]=1[O:16][CH3:17])[NH2:12].CO>ClCCl>[Br:8][C:9]1[CH:10]=[C:11]([NH:12][C:1](=[O:3])[CH3:2])[CH:13]=[CH:14][C:15]=1[O:16][CH3:17]
|


|
Name
|
|
|
Quantity
|
3.11 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
6.06 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(N)C=CC1OC
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 90 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under reduced pressure, saturated aqueous sodium hydrogen carbonate (100 ml) and water (50 ml)
|
|
Type
|
ADDITION
|
|
Details
|
were added
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate (3×100 ml)
|
|
Type
|
WASH
|
|
Details
|
The combined organic fractions were washed with aqueous hydrochloric acid (1M, 100 ml), saturated aqueous sodium hydrogen carbonate (100 ml) and brine (100 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was recrystallized from ethyl acetate (20 ml)/hexane (50 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
the solid was collected
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|


Reaction Time |
90 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=CC1OC)NC(C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.41 g | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |